(2R)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid

Description

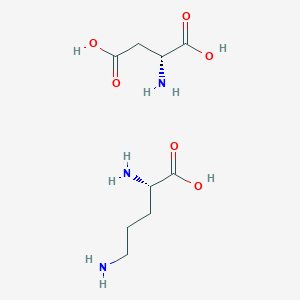

(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid are organic compounds that belong to the class of amino acids. These compounds are chiral, meaning they have non-superimposable mirror images. They play significant roles in various biochemical processes and have applications in scientific research, medicine, and industry.

Properties

Molecular Formula |

C9H19N3O6 |

|---|---|

Molecular Weight |

265.26 g/mol |

IUPAC Name |

(2R)-2-aminobutanedioic acid;(2S)-2,5-diaminopentanoic acid |

InChI |

InChI=1S/C5H12N2O2.C4H7NO4/c6-3-1-2-4(7)5(8)9;5-2(4(8)9)1-3(6)7/h4H,1-3,6-7H2,(H,8,9);2H,1,5H2,(H,6,7)(H,8,9)/t4-;2-/m01/s1 |

InChI Key |

IXUZXIMQZIMPSQ-WDIAKOBKSA-N |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.C([C@H](C(=O)O)N)C(=O)O |

Canonical SMILES |

C(CC(C(=O)O)N)CN.C(C(C(=O)O)N)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-aminobutanedioic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a precursor compound using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures.

For (2S)-2,5-diaminopentanoic acid, a common synthetic route involves the Strecker synthesis, which includes the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis. This method is often used due to its simplicity and efficiency.

Industrial Production Methods

Industrial production of these amino acids often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acids, which are then extracted and purified from the fermentation broth. This method is preferred for large-scale production due to its cost-effectiveness and sustainability.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid undergo various chemical reactions, including:

Oxidation: These amino acids can be oxidized to form corresponding keto acids.

Reduction: Reduction reactions can convert these compounds into their respective alcohols.

Substitution: Amino acids can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

Oxidation: Produces keto acids.

Reduction: Produces alcohols.

Substitution: Produces various substituted amino acids depending on the reagent used.

Scientific Research Applications

Chemistry

In chemistry, these amino acids are used as chiral building blocks for the synthesis of more complex molecules. They are also used in the study of stereochemistry and reaction mechanisms.

Biology

In biological research, these compounds are used to study protein structure and function. They are also used in the synthesis of peptides and proteins for various applications.

Medicine

In medicine, these amino acids are used in the development of pharmaceuticals. They serve as precursors for the synthesis of drugs that target specific enzymes and receptors in the body.

Industry

In the industrial sector, these amino acids are used in the production of biodegradable plastics, food additives, and cosmetics. They are also used in the synthesis of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid involves their interaction with specific enzymes and receptors in the body. These compounds can act as substrates for enzymes, leading to the formation of various metabolites. They can also bind to receptors and modulate their activity, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

(2R,3S)-isocitric acid: Another chiral amino acid with similar properties.

(2S,3S)-tartaric acid: A stereoisomer with different spatial arrangement.

(2R,6R)-6-hydroxynorketamine: A compound with similar chiral centers but different functional groups.

Uniqueness

(2R)-2-aminobutanedioic acid and (2S)-2,5-diaminopentanoic acid are unique due to their specific stereochemistry and functional groups. This uniqueness allows them to interact with specific enzymes and receptors, making them valuable in various scientific and industrial applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.